An efficient synthesis of gem-diiodoolefins and (E)-iodoalkenes from propargylic amides with a Cu(i)/Cu(iii) cycle†
Organic Chemistry Frontiers Pub Date: 2015-03-27 DOI: 10.1039/C5QO00043B
Abstract
gem-Dihaloalkenes are very important building blocks widely used in organic synthesis. However, the synthetic methods available for this functional group are very limited. Starting from an unexpected copper-catalyzed cyclization of propargylic amides, a new route for the synthesis of gem-dihaloalkenes was developed. According to the plausible Cu(I)/Cu(III) catalytic cycle, another oxidative iodination protocol was developed. Through this improved method, a series of gem-diiodoolefins were synthesized in high yields. In addition, (E)-iodoalkenes could also be synthesized efficiently using the same approach, which is complementary to the gold-catalyzed reaction giving (Z)-iodoalkenes. These iodoolefins could be further transformed into various trisubstituted or tetrasubstituted alkenes, enynes, dienes and trienes with palladium-catalyzed coupling reactions.
![Graphical abstract: An efficient synthesis of gem-diiodoolefins and (E)-iodoalkenes from propargylic amides with a Cu(i)/Cu(iii) cycle](http://scimg.chem960.com/usr/1/C5QO00043B.jpg)
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